Cobalt(II) oxalate dihydrate

Übersicht

Beschreibung

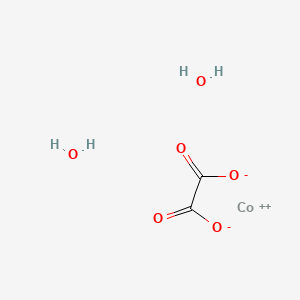

Cobalt(II) oxalate dihydrate is a chemical compound with the linear formula CoC2O4·2H2O . It is used as a stabilizer for hydrogen cyanide and as a temperature indicator . It is also used in the preparation of cobalt catalysts, and cobalt metal powder for powder-metallurgical applications .

Synthesis Analysis

Cobalt(II) oxalate dihydrate can be synthesized by calcination in static air at 500°C for 2 hours . Another method involves a sol-gel process to synthesize oxalate precursors and their subsequent thermal treatment to produce Co3O4 nanocrystallites .Molecular Structure Analysis

Cobalt(II) oxalate dihydrate is a coordination polymer. The oxalate ligands bridge Co(OH2)2 centres, and each cobalt adopts octahedral coordination geometry .Chemical Reactions Analysis

The thermal decomposition of Cobalt(II) oxalate dihydrate generally occurs in two steps: dehydration to anhydrous oxalate and next decomposition to Co and to CoO in two parallel reactions .Physical And Chemical Properties Analysis

Cobalt(II) oxalate dihydrate is a gray/pink powder . It is highly insoluble in water and converts to the oxide when heated (calcined) . It has a melting point of 230 °C (dec.) (lit.) .Wissenschaftliche Forschungsanwendungen

Catalyst Preparation

Cobalt(II) oxalate dihydrate: is used in the synthesis of various cobalt catalysts . These catalysts are pivotal in numerous chemical reactions, including Fischer-Tropsch synthesis for fuel production, and in the creation of polymer materials .

Powder Metallurgy

The compound serves as a precursor for producing cobalt metal powders . These powders are integral to powder metallurgy, where they are used to fabricate high-strength metal parts and magnetic materials.

Hydrogen Cyanide Stabilization

In the chemical industry, Cobalt(II) oxalate dihydrate acts as a stabilizer for hydrogen cyanide (HCN) , which is a crucial intermediate in the production of acrylic plastics, synthetic fibers, and other organic compounds.

Temperature Indication

Due to its thermal decomposition properties, this compound is also employed as a temperature indicator . It can help monitor and control temperatures in various industrial processes.

Battery Manufacturing

Cobalt(II) oxalate dihydrate is utilized in battery manufacturing . It’s involved in the production of lithium-ion batteries , particularly in the preparation of cathode materials.

Scientific Standards

Lastly, Cobalt(II) oxalate dihydrate is used in the creation of scientific standards . These standards are necessary for calibrating instruments and ensuring the accuracy of experimental results in research laboratories.

Wirkmechanismus

Target of Action

Cobalt(II) oxalate dihydrate, with the formula CoC2O4·2H2O , is an inorganic compound and a coordination polymer . The primary targets of this compound are the oxalate ligands that bridge Co(OH2)2 centres .

Mode of Action

The compound interacts with its targets through a coordination polymer mechanism . Each cobalt adopts octahedral coordination geometry . The most probable mechanism of action is nucleation and growth, with a model range of 1.50 to 1.70 .

Biochemical Pathways

The compound is involved in the preparation of cobalt catalysts and cobalt metal powder for powder-metallurgical applications . It is also used in the process of recycling lithium-ion batteries, where the cobalt is obtained from cathode material (LiCoO2) by leaching with sulfuric acid and then precipitated with ammonium oxalate .

Pharmacokinetics

Cobalt(II) oxalate dihydrate is highly insoluble in water . It converts to the oxide when heated (calcined) . The apparent activation energy E is 99.84 kJ·mol−1; the pre-exponential factor A is 3.427×10^9 – 3.872×10^9 s−1 .

Result of Action

The compound undergoes thermal decomposition in two steps: dehydration to anhydrous oxalate and next decomposition to Co and to CoO in two parallel reactions .

Action Environment

The compound’s action, efficacy, and stability are influenced by environmental factors such as temperature and the presence of other compounds. For instance, it decomposes at a melting point of 250 °C . It is also used as a stabilizer for hydrogen cyanide and as a temperature indicator .

Safety and Hazards

Zukünftige Richtungen

Cobalt(II) oxalate dihydrate is used in the preparation of cobalt catalysts, and cobalt metal powder for powder-metallurgical applications . It is also made in the process of recycling lithium-ion batteries, where the cobalt is obtained from cathode material (LiCoO2) by leaching with sulfuric acid and then precipitated with ammonium oxalate . This suggests potential future directions in the areas of catalyst preparation, powder metallurgy, and battery recycling.

Eigenschaften

IUPAC Name |

cobalt(2+);oxalate;dihydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2O4.Co.2H2O/c3-1(4)2(5)6;;;/h(H,3,4)(H,5,6);;2*1H2/q;+2;;/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWHSMSAKVHVSAS-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(=O)[O-])[O-].O.O.[Co+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4CoO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cobalt(II) oxalate dihydrate | |

CAS RN |

5965-38-8 | |

| Record name | Cobalt, diaqua[ethanedioato(2-)-κO1,κO2]-, (T-4)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Q & A

Q1: What is the thermal decomposition behavior of Cobalt(II) oxalate dihydrate?

A1: Cobalt(II) oxalate dihydrate undergoes a two-step dehydration process in solid-state. [, ] This process has been studied using techniques like double extrapolation methods based on Coats Redfern’s integral equation and Ozawa’s equation. [] These analyses help determine the kinetic parameters and probable mechanisms involved in each dehydration step.

Q2: Are there any spectroscopic studies on Cobalt(II) oxalate dihydrate and its related complexes?

A2: Yes, vibrational spectroscopic studies have been conducted on Cobalt(II) oxalate dihydrate and its complex, dipotassium bisoxalatocobalt(II). [] These studies provide insights into the vibrational modes of the molecules and their bonding characteristics.

Q3: Can Cobalt(II) oxalate dihydrate be used in the synthesis of other materials?

A3: Indeed, Cobalt(II) oxalate dihydrate has been utilized as a precursor in hydrothermal synthesis. [] For instance, it has been used alongside zinc oxalate hydrate, triethylphosphate, and a structure-directing template (DAB-Am-4) to synthesize a novel adamite-type phase compound, Co2.68(OH)2(PO4)2Zn1.32. [] This compound exhibits a unique framework structure and high thermal stability.

Q4: Are there methods for controlling the combustion synthesis of Cobalt oxide (Co3O4) from Cobalt(II) oxalate dihydrate?

A5: Research has explored the use of continuous dynamically controlled low-temperature combustion synthesis to produce ultrafine Co3O4 powders from Cobalt(II) oxalate dihydrate. [] This method allows for controlled synthesis parameters, potentially leading to tailored material properties.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-butoxyphenyl)-N'-[(E)-furan-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2951123.png)

![3-Aminotricyclo[2.2.1.02,6]heptane-1-carboxylic acid;hydrochloride](/img/structure/B2951125.png)

![N-cyclohexyl-2-[3-(3-methoxyphenyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)

![3-(3-Fluoro-4-methoxyphenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene](/img/structure/B2951135.png)

![1-(4-((4-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)sulfonyl)phenyl)ethanone](/img/structure/B2951138.png)

![1-methyl-5-oxo-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)pyrrolidine-3-carboxamide](/img/structure/B2951142.png)

![N1-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2951145.png)